molecular formula C36H39N3O3 B343306 1-(1-adamantylcarbonyl)-2-(4-butoxy-3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

1-(1-adamantylcarbonyl)-2-(4-butoxy-3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B343306
M. Wt: 561.7 g/mol
InChI Key: MPQANXLESBBKME-DUKOGOLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylcarbonyl)-2-(4-butoxy-3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a useful research compound. Its molecular formula is C36H39N3O3 and its molecular weight is 561.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H39N3O3

Molecular Weight

561.7 g/mol

IUPAC Name

(1S,2S,3aR)-1-(adamantane-1-carbonyl)-2-(4-butoxy-3-methoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C36H39N3O3/c1-3-4-13-42-29-11-9-27(17-30(29)41-2)32-33(34(40)35-18-23-14-24(19-35)16-25(15-23)20-35)39-28-8-6-5-7-26(28)10-12-31(39)36(32,21-37)22-38/h5-12,17,23-25,31-33H,3-4,13-16,18-20H2,1-2H3/t23?,24?,25?,31-,32-,33+,35?/m1/s1

InChI Key

MPQANXLESBBKME-DUKOGOLDSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C56CC7CC(C5)CC(C7)C6)OC

Origin of Product

United States

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